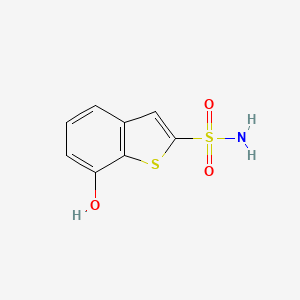

7-hydroxy-1-benzothiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3S2 |

|---|---|

Molecular Weight |

229.3 g/mol |

IUPAC Name |

7-hydroxy-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C8H7NO3S2/c9-14(11,12)7-4-5-2-1-3-6(10)8(5)13-7/h1-4,10H,(H2,9,11,12) |

InChI Key |

PNLRJPAUMHTMEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Sulfonamide Group Replacements:the Sulfonamide Group is a Versatile Functional Group, but It Can Sometimes Be Associated with Issues Like Poor Solubility or Off Target Effects E.g., Carbonic Anhydrase Inhibition .sci Hub.secommon Bioisosteres Include:

Acyl sulfonamides: These are generally more acidic than sulfonamides and can better mimic the pKa of carboxylic acids. drughunter.com

Sulfoximines: This group can preserve the geometry and hydrogen-bonding capabilities of the sulfonamide while altering its electronic properties and potentially improving metabolic stability and reducing off-target affinity. sci-hub.se

7 Hydroxy Group Replacements:the Hydroxyl Group at the 7 Position is a Key Hydrogen Bonding Feature. Potential Bioisosteric Replacements Could Modulate This Interaction or Improve Metabolic Stability.

Amino group (-NH2): Can also act as a hydrogen bond donor.

Thiol group (-SH): Offers different bonding characteristics and acidity.

Fluorine atom (-F): While not a classical isostere, fluorine is often used to replace a hydroxyl group or a hydrogen atom to block metabolic oxidation at that position without significantly increasing steric bulk.

Table 2: Potential Bioisosteric Replacements for the 7-hydroxy-1-benzothiophene-2-sulfonamide Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Benzothiophene (B83047) | Benzofuran, Indole | Modify electronics, metabolic stability, and core interactions. researchgate.net |

| Sulfonamide (-SO₂NH₂) | Acyl Sulfonamide, Sulfoximine | Modulate acidity, improve metabolic stability, alter off-target binding. drughunter.comsci-hub.se |

| 7-Hydroxy (-OH) | Amino (-NH₂), Thiol (-SH), Methoxy (B1213986) (-OCH₃), Fluorine (-F) | Alter hydrogen-bonding capacity, pKa, and metabolic stability. |

These computational and strategic approaches are fundamental in the iterative process of drug discovery, enabling the rational design and optimization of compounds based on the this compound framework for various therapeutic targets.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophore Features and Structural Determinants of Activity

The biological activity of 7-hydroxy-1-benzothiophene-2-sulfonamide is dictated by a specific arrangement of steric and electronic features, collectively known as a pharmacophore. These features enable the molecule to engage in optimal interactions with its biological target. While a specific pharmacophore model for this exact compound is not extensively detailed, analysis of structurally related molecules allows for the identification of its key determinants of activity. nih.gov

Predictive pharmacophore models for analogous arylamino-substituted benzo[b]thiophenes have identified a three-feature model as crucial for activity: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov Applying this to this compound, the essential pharmacophoric features can be defined as:

Aromatic Ring: The planar benzothiophene (B83047) ring system serves as a hydrophobic core, likely engaging in van der Waals and π-π stacking interactions within a hydrophobic pocket of the target protein. nih.gov

Hydrogen Bond Donor (HBD): The hydroxyl group at the 7-position is a primary hydrogen bond donor. nih.govmdpi.com This feature is critical for anchoring the ligand to specific amino acid residues (e.g., serine, threonine, tyrosine) in the target's active site.

Hydrogen Bond Acceptor (HBA): Both the oxygen atoms of the sulfonamide group and the oxygen of the 7-hydroxy group can act as hydrogen bond acceptors. nih.gov More complex pharmacophore models developed for other aryl sulfonamide derivatives often include multiple hydrogen bond acceptor sites. researchgate.net

These three key features—the hydrophobic aromatic scaffold, the hydrogen-bonding hydroxyl group, and the hydrogen-bonding sulfonamide group—form the fundamental pharmacophore necessary for the biological activity of this class of compounds. The spatial arrangement and interplay of these features are critical for molecular recognition and subsequent biological response. pharmacophorejournal.com

Table 1: Key Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Moiety | Potential Interaction Type | Reference |

|---|---|---|---|

| Aromatic/Hydrophobic Region | Benzothiophene Ring System | Hydrophobic interactions, π-π stacking | nih.gov |

| Hydrogen Bond Donor (HBD) | 7-hydroxyl group (-OH) | Donates hydrogen to an acceptor on the target protein | nih.gov |

| Hydrogen Bond Acceptor (HBA) | 7-hydroxyl group (-OH), Sulfonamide group (-SO2NH2) | Accepts hydrogen from a donor on the target protein | nih.govresearchgate.net |

Modifications of the Benzothiophene Scaffold and their Pharmacological Consequences

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. ijpsjournal.com Its structural rigidity and aromatic nature are key to properly orienting the pharmacophoric groups for optimal target interaction.

For instance, research on 5-hydroxybenzothiophene derivatives has led to the development of potent multi-target kinase inhibitors. tandfonline.comnih.gov The specific placement of the hydroxyl group at the 5-position was crucial for achieving the desired inhibitory profile. Similarly, synthetic work involving 4-hydroxybenzothiophene has produced compounds with significant anti-inflammatory and analgesic activities. researchgate.net The ability to selectively functionalize the benzothiophene ring is also influenced by the hydroxyl position; for example, the 7-hydroxy group can direct metallation and subsequent substitution to the 6-position. rsc.org

These examples collectively indicate that altering the hydroxyl group's location from the 7-position to the 6-position or other sites would likely have a profound impact on activity. Such a change would alter the geometry of hydrogen bond formation, potentially leading to a significant decrease or a complete loss of affinity for the intended biological target, or it could shift the selectivity profile toward different targets. The precise vector of the hydrogen bond from the hydroxyl group is often a key factor in locking the molecule into a specific, bioactive conformation within the receptor's binding site. mdpi.com

Introducing substituents onto the benzothiophene ring system can modulate the compound's pharmacological profile through steric and electronic effects. The nature and position of these substituents can fine-tune potency, selectivity, and pharmacokinetic properties.

Studies on related benzo-fused cyclic sulfonamides have demonstrated the powerful influence of substituent electronics. For example, the position of a methoxy (B1213986) group on the benzene (B151609) ring was found to be a critical factor for chemical reactivity. nih.gov A methoxy group positioned meta to the sulfonyl group permitted a reductive cleavage reaction, whereas a para-methoxy substituent completely inhibited it, likely due to unfavorable electronic effects on the molecule's lowest unoccupied molecular orbital (LUMO). nih.gov This highlights how electron-donating or electron-withdrawing groups can alter the electronic character of the entire scaffold, thereby affecting its interaction with biological targets.

Steric effects are also significant. In a series of 4,5,6,7-tetrahydro-benzothiophene derivatives, the introduction of even a small alkyl group at the 6-position caused a deviation from the optimal binding pose, impacting activity. nih.gov This suggests that the space within the target's binding pocket around the benzothiophene ring is tightly constrained.

Table 2: Predicted Effects of Substituents on the Benzothiophene Ring

| Position | Substituent Type | Potential Effect on Activity | Rationale | Reference |

|---|---|---|---|---|

| Positions 3, 4, 5, 6 | Small, Electron-Withdrawing (e.g., -F, -Cl) | May increase binding affinity by modulating electronics or forming halogen bonds. | Alters electron density of the aromatic system. | nih.gov |

| Positions 3, 4, 5, 6 | Electron-Donating (e.g., -OCH3, -CH3) | Activity is highly position-dependent; may increase or decrease activity. | Alters electronic properties and can introduce steric hindrance. | nih.gov |

| Positions 3, 4, 5, 6 | Bulky Alkyl Groups | Likely to decrease activity. | Potential for steric clash within a constrained binding pocket. | nih.gov |

Functional Group Variations on the Sulfonamide Moiety

The sulfonamide group is a cornerstone of medicinal chemistry and a key component of the this compound pharmacophore. nih.govresearchgate.net

The sulfonamide linkage (-SO₂NH-) is not merely a spacer but an active participant in molecular recognition and binding. Its importance is multifaceted:

Hydrogen Bonding: The sulfonamide NH group is a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for a network of hydrogen bonds that anchor the molecule in the active site. nih.gov

Metalloenzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group. In many metalloenzymes, the deprotonated sulfonamide nitrogen coordinates directly to the catalytic zinc ion, leading to potent inhibition. nih.gov

The necessity of the sulfonamide linkage for activity has been demonstrated in SAR studies of related compounds. For instance, in a series of potent sodium channel inhibitors, replacing the sulfonamide nitrogen with a carbon (to form a sulfone, -SO₂CH₂-) resulted in a complete loss of biological activity. nih.gov This starkly illustrates that the specific chemical properties of the sulfonamide nitrogen are indispensable for the intended protein-ligand interaction. Furthermore, the sulfonamide group can act as a stable linker in more complex molecular designs. richmond.edu

Modification of the terminal nitrogen of the sulfonamide group (N-substitution) is a common and effective strategy for modulating a compound's bioactivity and physicochemical properties. nih.gov Introducing substituents at this position can significantly alter potency, selectivity, and pharmacokinetics.

A key finding from a study on cytotoxic 6-benzo[b]thiophenesulfonamide 1,1-dioxides was that introducing lipophilic substituents on the sulfonamide nitrogen dramatically increased activity. researchgate.net An unsubstituted sulfonamide (-SO₂NH₂) had modest activity, but N-alkylation or N-arylation led to significant gains in potency. The N-(4-methoxyphenyl) derivative was identified as the most potent compound in the series, with activity in the nanomolar range. researchgate.net This suggests that an additional hydrophobic or aromatic interaction, afforded by the N-substituent, is highly beneficial for activity.

The data implies that for this compound, the NH₂ group represents a vector for optimization. The addition of small alkyl or, more effectively, substituted aryl groups could access additional binding regions in the target protein, thereby enhancing affinity.

Table 3: Effect of N-Substitution on the Bioactivity of Analogous Benzothiophene Sulfonamides

| N-Substituent (R in -SO2NHR) | General Effect on Activity | Rationale | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Baseline activity | Provides essential H-bonding but lacks extended interactions. | researchgate.net |

| -Alkyl (e.g., -CH3, -C2H5) | Increased activity | Adds lipophilicity, potentially improving cell permeability and hydrophobic interactions. | nih.govresearchgate.net |

| -Aryl (e.g., -Phenyl) | Significantly increased activity | Introduces a larger lipophilic/aromatic group for enhanced van der Waals or π-π interactions. | researchgate.net |

| -Substituted Aryl (e.g., -4-methoxyphenyl) | Potentially the highest activity | Combines lipophilic/aromatic features with electronic effects and potential for additional H-bonds. | researchgate.net |

Computational Approaches to SAR Elucidation (e.g., QSAR, Pharmacophore Modeling)

Computational methods are essential tools for predicting the biological activity of molecules and guiding the design of new derivatives. For the benzothiophene-sulfonamide scaffold, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are key to understanding how structural modifications influence activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For derivatives of the benzothiophene scaffold, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial and antimalarial. imist.maresearchgate.netnih.gov These studies reveal that a compound's activity is often governed by a combination of steric, electrostatic, and topological parameters. researchgate.net

For instance, a QSAR study on benzothiophene-based histone deacetylase inhibitors identified that descriptors such as polar surface area and specific electro-topological indices were crucial for anticancer activity. researchgate.net Another investigation into benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus developed robust QSAR models with strong predictive power (R² values ranging from 0.69 to 0.793), identifying key descriptors that correlate molecular features with antimicrobial efficacy. researchgate.net

In the context of this compound, a QSAR model would likely correlate descriptors related to the hydroxyl and sulfonamide groups with a specific biological endpoint. The hydrogen-bonding capacity of the 7-hydroxy group and the electronic properties of the sulfonamide at the 2-position would be critical parameters.

Table 1: Exemplary QSAR Model Statistics for Benzothiophene Derivatives (Note: This table is based on a study of benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors and is illustrative of the statistical robustness of such models.) nih.gov

| Model Type | Target | q² (Cross-validated R²) | r² (Coefficient of Determination) | r²_pred (External Validation) |

| HQSAR | PfNMT | 0.83 | 0.98 | 0.81 |

| CoMFA | PfNMT | 0.78 | 0.97 | 0.86 |

| CoMSIA | PfNMT | 0.74 | 0.95 | 0.82 |

HQSAR: Hologram QSAR; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Index Analysis; PfNMT: Plasmodium falciparum N-myristoyltransferase.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial relationships between key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. pharmacophorejournal.com

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group and the hydroxyl group.

Hydrogen Bond Donors (HBD): The hydrogen atom of the sulfonamide NH and the hydroxyl group.

Aromatic Ring: The benzothiophene ring system itself.

Such a model could be used as a 3D query to screen virtual libraries for new compounds with potentially similar biological activity. researchgate.net For example, pharmacophore models developed for sulfonamide-based 5-HT7 receptor ligands have successfully identified key structural requirements for receptor binding. nih.gov Similarly, a study on arylamino-substituted benzothiophenes as free radical scavengers developed a predictive 3D pharmacophore model with high correlation (r = 0.904) consisting of a hydrogen bond donor and a hydrogen bond acceptor feature. researchgate.net

Bioisosteric Replacements within the Benzothiophene-Sulfonamide Framework

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physicochemical properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles. drughunter.com

For this compound, several bioisosteric replacements could be explored:

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 7-hydroxy-1-benzothiophene-2-sulfonamide at the atomic level. These calculations offer a theoretical framework to explore its stability, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For instance, in the study of related benzofused cyclic sulfonamides, DFT has been used to understand the energetics of reductive cleavage of N–S and C–S bonds researchgate.net. Such calculations can predict the most likely pathways for metabolic degradation or synthetic modifications of the molecule. The pyrolysis mechanisms of similar compounds like dibenzothiophene have also been investigated using DFT, revealing the energy barriers for various bond-breaking steps acs.org. While specific studies on the reaction pathways of this compound are not prevalent, the established methodologies from related compounds provide a robust framework for such investigations.

A hypothetical reaction coordinate diagram based on DFT calculations for a generic reaction of a substituted benzothiophene (B83047) is presented below.

| Reaction Coordinate | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0 |

| Transition State 1 | [Reactants]‡ | +25 |

| Intermediate 1 | Covalent Adduct | -5 |

| Transition State 2 | [Intermediate 1]‡ | +15 |

| Products | Modified this compound | -20 |

This table is illustrative and based on general principles of reaction energetics studied through DFT.

The electronic structure of this compound, which dictates its reactivity, can be thoroughly analyzed using DFT. Calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity nih.gov.

Below is a table summarizing key electronic properties that can be derived from DFT calculations for a molecule like this compound, based on findings for analogous compounds.

| Property | Description | Predicted Influence of Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating -OH group would likely increase the HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing -SO₂NH₂ group would likely decrease the LUMO energy. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The opposing electronic nature of the substituents may lead to a reduced energy gap, suggesting higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Negative potential would be localized on the oxygen and nitrogen atoms, indicating sites for electrophilic attack. |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the potential biological targets of this compound and the molecular basis of its activity.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound to the active site of a target protein. Docking studies on structurally related benzothiophene sulfonamide derivatives have been performed to explore their interactions with enzymes like cyclooxygenase-2 (COX-2) nih.govnih.gov. These studies often use scoring functions to rank different binding poses, with lower scores generally indicating more favorable interactions. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a qualitative measure of the ligand's potency.

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues in the protein's binding pocket. For this compound, the sulfonamide group is expected to be a critical pharmacophore, capable of forming hydrogen bonds with appropriate residues. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point within the active site. The benzothiophene ring system can engage in hydrophobic and π-stacking interactions.

Studies on related sulfonamide derivatives have highlighted the importance of hydrogen bonding interactions with specific amino acid residues for their inhibitory activity rjb.ro. For example, in the context of COX-2 inhibition, the sulfonamide moiety has been shown to interact with residues like His-90 and Gln-192 nih.gov. The docking of benzothiophene derivatives into various protein targets has also revealed the significance of interactions with specific amino acids for their biological activity nih.gov.

The following table illustrates the types of interactions that could be predicted for this compound within a hypothetical protein active site.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Sulfonamide (-SO₂NH₂) | Serine, Threonine, Histidine, Glutamine | Hydrogen Bonding |

| Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Histidine | Hydrogen Bonding |

| Benzothiophene Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-stacking, Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired biological effect.

For a series of benzothiophene derivatives, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

QSAR studies on benzothiophene derivatives have been conducted for various biological activities, including anticancer and antimicrobial effects researchgate.netnih.govimist.ma. These studies have identified key molecular descriptors that correlate with the observed activities. For instance, polar surface area and specific atomic contributions to electronic properties have been found to be important for the anticancer activity of some benzothiophene derivatives researchgate.net. Similarly, polar interactions have been identified as major molecular features affecting the inhibitory activity and selectivity of benzothiophene derivatives against Plasmodium falciparum N-myristoyltransferase nih.gov.

The development of a robust QSAR model for a series of compounds including this compound would involve the following steps:

Data Set Preparation: A series of structurally related compounds with their measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR equation.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR model can be represented by an equation, such as:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis. Such a model for this compound and its analogs would help in designing new derivatives with potentially improved activity.

Development of Predictive Models for Biological Potency

Predictive modeling, a cornerstone of modern drug design, aims to establish a quantitative relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed to forecast their therapeutic potential. The construction of a robust QSAR model involves the generation of a dataset of compounds with known biological activities, the calculation of molecular descriptors, and the application of statistical methods to correlate these descriptors with the observed activity.

The predictive power of such models enables the virtual screening of large compound libraries to identify novel candidates with desired biological profiles, thereby reducing the time and cost associated with experimental screening. For instance, a 3D-QSAR study on a series of substituted benzothiophene derivatives could identify the key structural features that govern their inhibitory activity against a particular enzyme, providing a roadmap for the design of improved analogs of this compound. nih.gov

Derivation of Structural Descriptors for Activity Correlation

The foundation of any predictive model lies in the selection of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties, categorized as 1D, 2D, or 3D descriptors. For this compound, a comprehensive set of descriptors would be calculated to capture its physicochemical and structural characteristics.

Table 1: Examples of Structural Descriptors for this compound

| Descriptor Type | Descriptor Example | Description |

| 1D Descriptors | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds, crucial for molecular interactions. | |

| 3D Descriptors | Molecular Shape Indices | Descriptors that quantify the three-dimensional shape of the molecule. |

| Partial Atomic Charges | The distribution of electron density within the molecule, influencing electrostatic interactions. |

The careful selection and calculation of these descriptors are critical for building an accurate and predictive QSAR model. The electronic properties of the benzothiophene ring system and the influence of the hydroxyl and sulfonamide substituents are particularly important for understanding its interaction with biological targets. Computational studies on substituted benzo-fused cyclic sulfonamides have demonstrated the impact of aromatic substitution patterns on their electronic properties, such as the lowest unoccupied molecular orbital (LUMO) energies, which can be correlated with their reactivity and biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules and their complexes with biological macromolecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its binding mode within the active site of a target protein.

By simulating the motion of atoms over a period of time, MD can reveal:

The preferred conformations of the molecule in a solvent environment.

The stability of the ligand-protein complex.

The key amino acid residues involved in the binding interaction.

The role of water molecules in mediating the interaction.

These simulations can help to refine the binding poses obtained from molecular docking studies and provide a more accurate picture of the binding event. For example, MD simulations of a related benzothiophene derivative have been used to understand its interaction with specific biological targets. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. High-throughput screening of amide derivatives, including compounds with a 1-benzothiophene-2-sulfonamide core, has been employed to identify potential inhibitors of bacterial enzymes. nih.gov

Virtual screening can be performed using two main approaches:

Ligand-based virtual screening: This method uses the knowledge of known active compounds to identify new molecules with similar properties.

Structure-based virtual screening: This approach utilizes the three-dimensional structure of the target protein to dock and score potential ligands. Molecular docking is a key component of this method, predicting the preferred orientation of a ligand when bound to a receptor.

Following the identification of initial hits from virtual screening, the process of virtual ligand design can be initiated. This involves the modification of the hit compounds in silico to improve their binding affinity, selectivity, and pharmacokinetic properties. For this compound, this could involve the addition or modification of functional groups to enhance its interactions with the target protein, guided by the insights gained from molecular docking and MD simulations. The ultimate goal is to design novel derivatives with improved therapeutic potential.

Future Research Directions and Academic Prospects

Rational Design and Synthesis of Advanced 7-hydroxy-1-benzothiophene-2-sulfonamide Derivatives

The forward trajectory for this class of compounds lies in the strategic design and synthesis of novel derivatives with superior pharmacological profiles. This involves a multi-pronged approach to expand the chemical diversity and refine the properties of the core structure.

Future synthetic strategies will venture into uncharted chemical territories to generate a broader array of this compound analogs. This will involve the systematic modification of the benzothiophene (B83047) ring system, exploration of diverse substituents on the sulfonamide nitrogen, and alteration of the 7-hydroxy group. Techniques such as diversity-oriented synthesis and fragment-based drug discovery will be pivotal in creating libraries of compounds with varied steric and electronic properties. The goal is to identify novel scaffolds that may offer improved potency, selectivity, or pharmacokinetic properties.

A primary objective for future research is the development of derivatives with heightened selectivity and potency towards their biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in identifying key molecular features that govern target engagement. nih.gov Strategies to achieve this include the introduction of functional groups that can form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the target's active site. Optimization of the benzothiophene core and its substituents can lead to analogs with significantly improved inhibitory activity and a more desirable selectivity profile against off-target proteins. nih.govnih.gov

Advanced Mechanistic Investigations at the Molecular Level

A profound understanding of the molecular interactions between this compound derivatives and their biological targets is crucial for informed drug design. Advanced analytical techniques will be employed to elucidate these mechanisms with high precision.

To visualize the precise binding modes of these compounds, high-resolution structural biology techniques are indispensable. X-ray crystallography can provide atomic-level details of how these sulfonamide-based inhibitors interact with their target proteins, revealing critical information about bond distances, angles, and key intermolecular contacts. acs.orgnih.govacs.orgresearchgate.netrcsb.orgnih.govnih.gov This structural insight is fundamental for rational drug design, allowing for the targeted modification of the inhibitor to enhance its affinity and selectivity. nih.gov Furthermore, cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structures of large protein complexes in their near-native states, offering a viable alternative for targets that are difficult to crystallize. nih.govamericanpeptidesociety.orgnih.govresearchgate.net

| Technique | Information Gained | Application in Drug Design |

| X-ray Crystallography | Atomic-resolution 3D structure of the compound-target complex, precise binding orientation, and key intermolecular interactions. | Facilitates structure-based design of more potent and selective inhibitors by identifying opportunities for improved molecular recognition. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large and flexible protein complexes in a near-native state. | Enables the study of challenging targets that are not amenable to crystallization, providing structural blueprints for drug development. nih.govresearchgate.net |

Beyond static structural information, a dynamic understanding of the binding process is essential. A comprehensive kinetic and thermodynamic profiling of the interactions between this compound derivatives and their targets will provide a more complete picture of their mechanism of action. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to determine key parameters like association and dissociation rate constants (kon and koff), binding affinity (KD), and the enthalpic and entropic contributions to the binding event. tandfonline.comresearchgate.netnih.gov This information is critical for optimizing drug-target residence time, a parameter that is increasingly recognized as a key determinant of in vivo efficacy. nih.gov

| Parameter | Technique | Significance |

| Binding Affinity (KD) | ITC, SPR | Quantifies the strength of the interaction between the compound and its target. |

| Binding Kinetics (kon, koff) | SPR | Describes the rates of association and dissociation, influencing the duration of the therapeutic effect. |

| Thermodynamic Profile (ΔH, ΔS) | ITC | Reveals the driving forces behind the binding event (enthalpy or entropy-driven), guiding lead optimization. tandfonline.comnih.gov |

Synergistic Integration of Experimental and Computational Methodologies

The future of drug discovery with this compound derivatives will heavily rely on the seamless integration of experimental and computational approaches. acs.orgacs.orgnih.govnih.gov This synergy allows for a more efficient and informed drug design cycle. Computational tools, such as molecular docking and molecular dynamics simulations, can predict the binding poses of novel analogs and estimate their binding affinities, thereby prioritizing the synthesis of the most promising candidates. acs.orgnih.gov These in silico predictions can then be validated through experimental assays. Conversely, experimental data from SAR studies and structural biology can be used to refine and improve the accuracy of the computational models. This iterative process of prediction and validation accelerates the optimization of lead compounds and enhances the probability of success in developing novel therapeutics. acs.org

Feedback Loops between Predictive Modeling and Synthetic Validation

The advancement of novel derivatives of this compound can be significantly accelerated through the implementation of a robust feedback loop between computational predictive modeling and empirical synthetic validation.

Predictive Modeling: In the initial phase, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed. Molecular docking simulations can predict the binding affinities and modes of interaction of virtual derivatives of this compound with various biological targets. nih.govresearchgate.net For instance, based on the known activity of thiophene-based sulfonamides as carbonic anhydrase inhibitors, docking studies could model interactions with the active sites of different carbonic anhydrase isoforms. nih.govresearchgate.net These models can help prioritize compounds with the highest predicted potency and selectivity.

Synthetic Validation: The highest-ranking virtual compounds are then synthesized in the laboratory. The synthesis of benzothiophene derivatives is a well-established field, providing feasible routes to the proposed structures. wikipedia.org These newly synthesized compounds are subsequently subjected to in vitro biological assays to determine their actual activity and validate the computational predictions.

Iterative Refinement: The experimental data from the synthetic validation stage is then fed back into the computational models. Discrepancies between predicted and observed activities are used to refine and improve the predictive power of the models. This iterative cycle of prediction, synthesis, testing, and model refinement creates a powerful feedback loop, enabling a more rational and efficient design of next-generation compounds with enhanced therapeutic properties.

Exploration of Novel Therapeutic Avenues and Biological Targets

The benzothiophene and sulfonamide scaffolds are associated with a broad spectrum of pharmacological activities. nih.govijpsjournal.comnih.gov This versatility suggests that this compound and its future derivatives could be explored for a multitude of therapeutic applications beyond their initial design purpose.

| Potential Therapeutic Area | Associated Biological Target/Mechanism | Rationale based on Scaffold |

| Anticancer | Carbonic Anhydrase Inhibition (e.g., CA IX, XII), Tubulin Polymerization Inhibition, Kinase Inhibition | Sulfonamides are well-known carbonic anhydrase inhibitors, and certain isoforms are linked to cancer. researchgate.netmdpi.com Benzothiophenes have shown anticancer properties. ijpsjournal.comresearchgate.net |

| Antimicrobial | Dihydropteroate Synthase (DHPS) Inhibition, Other essential bacterial enzymes | Sulfonamides are classic antibacterial agents. ajchem-b.comnih.gov Benzothiophene derivatives have also demonstrated activity against multidrug-resistant bacteria. mdpi.com |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition, Cytokine modulation | Various sulfonamide and benzothiophene derivatives have been reported to possess anti-inflammatory properties. researchgate.netresearchgate.net |

| Anticonvulsant | Ion channel modulation, Carbonic Anhydrase Inhibition | The sulfonamide moiety is present in several anticonvulsant drugs, partly due to carbonic anhydrase inhibition in the central nervous system. ijpsjournal.comresearchgate.net |

This table presents potential therapeutic avenues for this compound based on the known biological activities of its core structures.

Further high-throughput screening and target identification studies are warranted to uncover novel biological targets and fully realize the therapeutic potential of this chemical scaffold.

Overcoming Biological Resistance Mechanisms (e.g., Antimicrobial Resistance, Cancer Drug Resistance)

A critical challenge in modern medicine is the emergence of drug resistance in both infectious diseases and oncology. The development of novel compounds based on the this compound scaffold offers a promising strategy to address this issue.

In the context of antimicrobial resistance , bacteria often develop resistance to traditional sulfonamides through mutations in the target enzyme, dihydropteroate synthase (DHPS), or by acquiring alternative metabolic pathways. nih.govnih.gov Future research could focus on designing derivatives of this compound that can either inhibit these mutated enzymes or target entirely different essential bacterial processes, creating a multi-pronged attack. The benzothiophene core can be modified to enhance cell wall penetration or evade efflux pumps, which are common resistance mechanisms. mdpi.com

In cancer drug resistance , tumors can develop resistance to chemotherapy through various mechanisms, including increased drug efflux, target mutation, and activation of survival pathways. The structural versatility of the this compound scaffold allows for the design of derivatives that can overcome these challenges. For example, modifications could be made to create compounds that are poor substrates for efflux pumps like P-glycoprotein or that can bind to mutated targets with high affinity. researchgate.net

Targeting Specific Isoforms or Pathways for Therapeutic Precision

A significant drawback of many existing drugs is a lack of selectivity, leading to off-target effects. mdpi.com The future development of this compound derivatives should prioritize the design of molecules with high selectivity for specific enzyme isoforms or biological pathways to maximize therapeutic efficacy and minimize side effects.

A prime example is the inhibition of carbonic anhydrases (CAs). Humans have 15 different CA isoforms, which play diverse physiological roles. unifi.it While some are important drug targets (e.g., CA II for glaucoma, CA IX and XII for cancer), the inhibition of others can lead to undesirable side effects. mdpi.com Thiophene-based sulfonamides have shown potent inhibition of CAs. nih.govresearchgate.net By systematically modifying the structure of this compound, it is possible to exploit subtle differences in the active sites of various CA isoforms. This structure-based drug design approach can lead to the development of isoform-specific inhibitors, for instance, compounds that selectively target the tumor-associated CA IX and XII over the ubiquitous cytosolic CA I and II, thereby achieving greater therapeutic precision in cancer treatment. mdpi.com

| Target Isoform/Pathway | Therapeutic Goal | Design Strategy Example |

| Carbonic Anhydrase IX/XII | Selective anticancer activity | Modify substituents on the benzothiophene ring to interact with unique residues in the active site of tumor-associated isoforms. mdpi.com |

| Specific Kinase Isoforms | Targeted cancer therapy | Design derivatives to fit into the ATP-binding pocket of a specific oncogenic kinase. |

| Bacterial vs. Human Enzymes | Selective antimicrobial action | Exploit structural differences between bacterial and human orthologs of an essential enzyme. |

This table illustrates strategies for achieving therapeutic precision by targeting specific isoforms or pathways with derivatives of this compound.

Development as Chemical Probes for Biological Systems

Beyond direct therapeutic applications, well-characterized molecules like this compound can be developed into valuable chemical probes for studying biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to investigate the target's function in cells and organisms.

To serve as a chemical probe, a derivative of this compound would need to exhibit high potency and selectivity for its intended target. The molecule could then be modified by incorporating a reporter tag, such as a fluorescent dye, a biotin tag for affinity purification, or a photo-crosslinking group to covalently label its target protein.

For example, a highly selective inhibitor of a specific carbonic anhydrase isoform could be fluorescently labeled. This probe could then be used in cellular imaging studies to visualize the localization and dynamics of the target enzyme in real-time. Similarly, a biotinylated version could be used to pull down the target enzyme and its interacting partners from cell lysates, helping to elucidate complex biological pathways. The development of such probes would provide powerful tools for basic research and could aid in the validation of new drug targets. nih.gov

Q & A

Q. What are the standard synthetic routes for 7-hydroxy-1-benzothiophene-2-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of benzothiophene derivatives followed by hydroxylation. A common approach involves:

Sulfonation : Reacting 1-benzothiophene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

Hydroxylation : Introducing a hydroxyl group at the 7-position via electrophilic substitution using H₂O₂/FeSO₄ or catalytic hydroxylation agents .

Yield optimization requires factorial design experiments to test variables like temperature, stoichiometry, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors, with ANOVA used to determine significance (p < 0.05) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use tandem analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Compare retention times against a certified standard (e.g., ±0.1 min tolerance) .

- NMR : Confirm the structure via ¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a singlet for the sulfonamide NH₂ (~6.8 ppm) and aromatic protons (7.2–8.1 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 255.1 (calculated: 255.03) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites (e.g., sulfonamide group as a strong H-bond acceptor).

- Transition State Analysis : Simulate reaction pathways using software like Gaussian or COMSOL Multiphysics. For example, model the interaction between the hydroxyl group and Pd catalysts in cross-coupling reactions .

Validate predictions with kinetic studies (e.g., Arrhenius plots of reaction rates at varying temperatures) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Address this via:

Meta-Analysis : Pool data from ≥5 independent studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) and assay type (e.g., MTT vs. ATP-lite). Use Cohen’s d to quantify effect sizes .

Dose-Response Curves : Re-evaluate IC₅₀ values using a 4-parameter logistic model (Hill slope >1 indicates cooperativity) .

Example: Discrepancies in antiproliferative activity (IC₅₀ = 10–50 µM) may stem from differences in serum concentration (e.g., 2% vs. 10% FBS) .

Q. How can AI-driven platforms optimize scaled-up synthesis while minimizing byproducts?

- Methodological Answer : Implement AI tools (e.g., Synthia, IBM RXN) to:

- Predict Reaction Outcomes : Train models on existing datasets (e.g., USPTO reaction database) to forecast byproducts like sulfonic acid derivatives.

- Automate Parameter Tuning : Use reinforcement learning to adjust temperature/pH in real-time during continuous-flow synthesis .

Case Study: AI reduced byproduct formation from 15% to 3% in a benchtop reactor by dynamically modulating residence time (2–5 min) .

Research Integration & Future Directions

Q. What gaps exist in the current literature, and how can they guide future studies?

- Key Gaps :

- Limited data on metabolite identification (e.g., phase I/II metabolism in hepatic microsomes).

- Sparse mechanistic studies on off-target effects (e.g., kinase inhibition profiling beyond primary targets).

- Recommendations :

- Use high-resolution mass spectrometry (HRMS) for metabolite screening .

- Employ kinome-wide screening platforms (e.g., KINOMEscan) to map inhibitory promiscuity .

Q. How can interdisciplinary approaches enhance mechanistic understanding?

- Framework :

| Discipline | Contribution | Example Technique |

|---|---|---|

| Computational Chem | Predict binding modes | Molecular docking |

| Chemical Biology | Probe target engagement | CETSA (thermal shift) |

| Systems Biology | Model pathway perturbations | Network pharmacology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.